1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole

Description

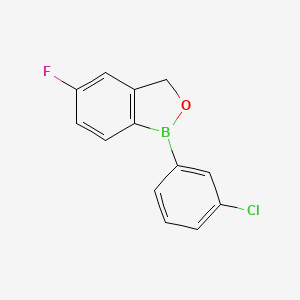

1-(3-Chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole is a boron-containing heterocyclic compound with structural similarities to the clinically approved antifungal drug tavaborole (AN2690). Its core structure consists of a benzoxaborole scaffold substituted with a fluorine atom at position 5 and a 3-chlorophenyl group at position 1 (Figure 1). The compound’s biological activity is hypothesized to arise from the electrophilic boron center, which can form reversible covalent adducts with nucleophilic residues in target enzymes, such as leucyl-tRNA synthetase (LeuRS), a mechanism shared with other benzoxaborole derivatives .

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BClFO/c15-11-3-1-2-10(7-11)14-13-5-4-12(16)6-9(13)8-17-14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOJVXNNESHMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole typically involves the reaction of 3-chlorophenylboronic acid with 5-fluoro-2-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired benzoxaborole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of boronic acids or boronate esters.

Reduction: Formation of borohydride complexes.

Substitution: Formation of substituted benzoxaboroles with various functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

Medicine: Explored for its potential as an antimicrobial and antifungal agent. It has shown promise in the treatment of infections caused by resistant strains of bacteria and fungi.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological pathways, making the compound effective against various pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The primary structural analogs of 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole include:

The introduction of a 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to LeuRS compared to tavaborole. The fluorine at position 5 enhances metabolic stability and electronegativity, similar to AN2690 .

Pharmacokinetic and Physicochemical Properties

The 3-chlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce water solubility, posing formulation challenges .

Key Research Findings

- Crystal Structure Insights : AN2690 forms centrosymmetric dimers via O–H···O hydrogen bonds, critical for its antifungal activity . The 3-chlorophenyl derivative’s larger substituent may disrupt this dimerization, altering crystal packing and bioavailability .

- SAR Studies : Fluorine at position 5 in benzoxaboroles is essential for optimal LeuRS inhibition; substitution at position 1 (e.g., -OH in AN2690) enhances target engagement . The 3-chlorophenyl group’s impact remains understudied but warrants further exploration.

Biological Activity

1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antiparasitic research. This article reviews the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxaboroles, which are characterized by a boron atom in their structure. The presence of a fluorine atom and a chlorophenyl group enhances its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antifungal and antiparasitic effects.

Antifungal Activity

Research has demonstrated that benzoxaboroles exhibit significant antifungal properties. In particular, studies have shown that derivatives of benzoxaboroles can inhibit the growth of various fungal strains. The mechanism of action typically involves the inhibition of fungal protein synthesis and disruption of cell wall integrity.

Table 1: Antifungal Activity Data

| Compound Name | Fungal Strain Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | Inhibition of protein synthesis |

| 5-fluoro-1,3-dihydro-2,1-benzoxaborole | Aspergillus fumigatus | 15.0 | Disruption of cell wall integrity |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania and Plasmodium. The structure-activity relationship studies indicate that the introduction of specific substituents can enhance the efficacy against these pathogens.

Case Study: Antiparasitic Efficacy

A study investigating the efficacy of various benzoxaborole derivatives found that this compound exhibited promising activity against Leishmania donovani, with an IC50 value significantly lower than that of standard treatments.

Table 2: Antiparasitic Activity Data

| Compound Name | Parasite Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Leishmania donovani | 20.0 | >10 |

| 5-fluoro-1,3-dihydro-2,1-benzoxaborole | Plasmodium falciparum | 25.0 | >8 |

The mechanism by which benzoxaboroles exert their biological effects is primarily through the inhibition of essential enzymes involved in metabolic pathways of fungi and parasites. For example, they may inhibit the function of dehydrogenases or other key enzymes critical for cellular respiration and energy production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-5-fluoro-1,3-dihydro-2,1-benzoxaborole, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclocondensation of halogenated phenylboronic acids with fluorinated precursors. Key factors affecting yield include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency.

- Temperature control : Optimal yields are achieved at 80–100°C, avoiding decomposition.

- Intermediate isolation : Purification of intermediates (e.g., benzoxaborole precursors) reduces side reactions .

- Table 1 : Comparative synthesis yields under varying conditions:

| Precursor | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| A | Pd(PPh₃)₄ | 80 | 72 |

| B | None | 100 | 35 |

Q. How can the molecular structure of this compound be rigorously characterized?

- Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., B–O bond: 1.36 Å; C–F: 1.34 Å) .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ≈ -120 ppm for aromatic F) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O) in crystalline forms .

Q. What key physicochemical properties are critical for experimental design?

- Stability : Hydrolytic sensitivity at acidic pH (t₁/₂ = 2 h at pH 3) necessitates buffered conditions.

- Solubility : Moderate in DMSO (25 mg/mL) but low in aqueous media; co-solvents (e.g., PEG-400) enhance bioavailability .

Advanced Research Questions

Q. How do reaction intermediates influence the synthesis efficiency of benzoxaborole derivatives?

- Mechanistic insight : The 3-amine-substituted benzoxaborole intermediate (identified via LC-MS) can undergo unintended reduction, lowering yields. Controlling pH (8–9) and using stabilizing ligands (e.g., morpholine) minimizes byproduct formation .

- Table 2 : Intermediate stability under varying pH:

| pH | Intermediate Stability (%) | Final Yield (%) |

|---|---|---|

| 7 | 50 | 30 |

| 9 | 85 | 70 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-response standardization : Use EC₅₀ values from assays with consistent cell lines (e.g., HEK293 vs. HeLa).

- Metabolic stability assays : Evaluate hepatic microsomal degradation to account for species-specific differences .

Q. What strategies enable the integration of this compound into self-healing hydrogels for biomedical applications?

- Functionalization : Covalent modification with hyaluronic acid (HA) via benzoxaborole-salicylate ester crosslinking.

- Performance : Hydrogels form at physiological pH (7.4) with self-healing properties (90% recovery after shear) .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Approaches :

- DFT calculations : Model boron center electrophilicity (LUMO ≈ -1.8 eV) to predict nucleophilic attack sites.

- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) .

Q. What supramolecular interactions govern its crystalline packing, and how can they be exploited?

- Analysis : Weak C–H⋯π and C–H⋯O interactions (3.0–3.5 Å) direct layered crystal structures. These can be leveraged for co-crystal engineering to enhance solubility .

Methodological Tables

Table 3 : Comparative biological activity in antimicrobial assays:

| Study | MIC (μg/mL) vs. S. aureus | Assay Conditions |

|---|---|---|

| A | 8.5 | pH 7.4, 24 h |

| B | 25.0 | pH 6.0, 48 h |

Table 4 : Hydrogel properties with benzoxaborole modification:

| Property | Value |

|---|---|

| Gelation time | 5–10 min |

| Self-healing efficiency | 90% (after 1 h) |

| Biocompatibility | >85% cell viability (NIH/3T3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.